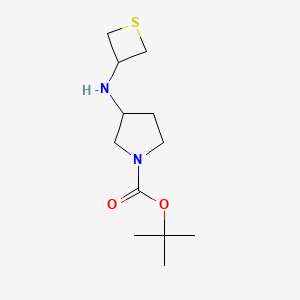
tert-Butyl 3-(thietan-3-ylamino)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(thietan-3-ylamino)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. These compounds are characterized by a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The tert-butyl group and the thietan-3-ylamino group attached to the pyrrolidine ring make this compound unique and of interest in various fields of research.
Preparation Methods
The synthesis of tert-Butyl 3-(thietan-3-ylamino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with thietan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Chemical Reactions Analysis
tert-Butyl 3-(thietan-3-ylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where the thietan-3-ylamino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
tert-Butyl 3-(thietan-3-ylamino)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(thietan-3-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The thietan-3-ylamino group can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 3-(thietan-3-ylamino)pyrrolidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 3-aminopyrrolidine-1-carboxylate: This compound lacks the thietan-3-ylamino group and has different reactivity and applications.
tert-Butyl 3-(quinuclidin-3-ylamino)pyrrolidine-1-carboxylate: This compound has a quinuclidin-3-ylamino group instead of the thietan-3-ylamino group, leading to different chemical properties and uses.
The unique structure of this compound, particularly the presence of the thietan-3-ylamino group, distinguishes it from these similar compounds and contributes to its specific applications and reactivity.
Properties
Molecular Formula |
C12H22N2O2S |
|---|---|
Molecular Weight |
258.38 g/mol |
IUPAC Name |
tert-butyl 3-(thietan-3-ylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2S/c1-12(2,3)16-11(15)14-5-4-9(6-14)13-10-7-17-8-10/h9-10,13H,4-8H2,1-3H3 |
InChI Key |
AQDSMFCHVBUEJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


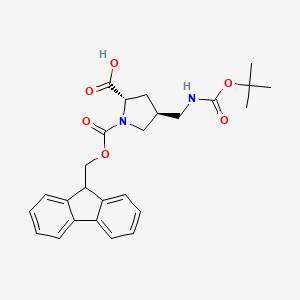

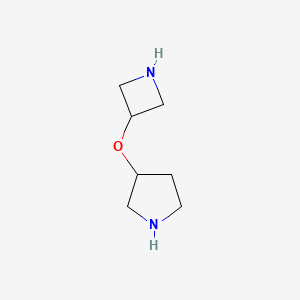
![[(2-Methoxyacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12931416.png)

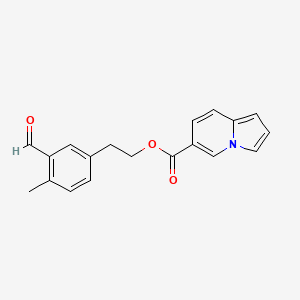
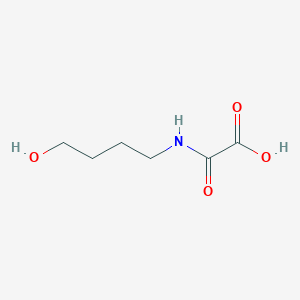
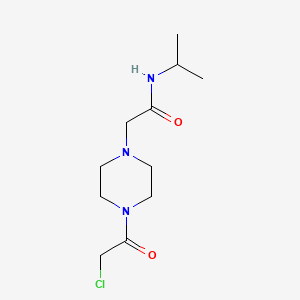

![9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid](/img/structure/B12931456.png)
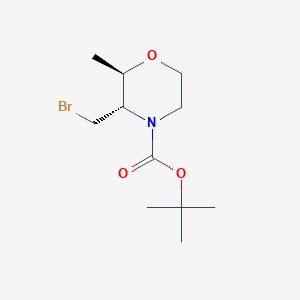
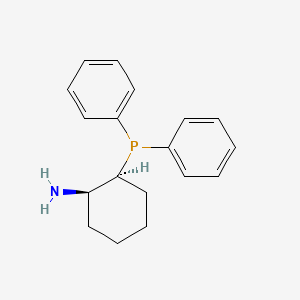
![(2R,3S,4S,5S)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12931467.png)

